Glutathione (1S, 2R)-Isomer
Description
Glutathione (1S, 2R)-Isomer (CAS No. 274260-05-8) is a stereoisomer of oxidized glutathione (GSSG), a critical molecule in cellular redox homeostasis. Its molecular formula is C₁₀H₁₇N₃O₆S, with a molecular weight of 307.33 g/mol . This isomer is distinguished by its (1S, 2R) stereochemical configuration at the cysteine residue, which alters its spatial orientation compared to other glutathione isomers. It is commercially available as a reference standard for analytical and research purposes, particularly in studies focusing on enzymatic specificity and redox dynamics .
Properties
CAS No. |
274260-05-8 |
|---|---|
Molecular Formula |
C10H17N3O6S |
Molecular Weight |
307.33 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutathione is synthesized through a two-step enzymatic process involving γ-glutamylcysteine synthetase and glutathione synthetase. The first step involves the formation of γ-glutamylcysteine from glutamate and cysteine, followed by the addition of glycine to form glutathione .
Industrial Production Methods: Industrial production of glutathione typically involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. This method is preferred due to its efficiency and scalability. The fermentation process is optimized by controlling factors such as medium composition, osmotic pressure, and genetic engineering to enhance yield .
Chemical Reactions Analysis
Types of Reactions: Glutathione undergoes various chemical reactions, including oxidation, reduction, and conjugation. It can be oxidized to form glutathione disulfide (GSSG) and reduced back to its active form by glutathione reductase .
Common Reagents and Conditions: Common reagents used in glutathione reactions include reactive oxygen species (ROS) for oxidation and reducing agents such as NADPH for reduction. The reactions typically occur under physiological conditions, maintaining a high GSH/GSSG ratio .
Major Products Formed: The major products formed from glutathione reactions include glutathione disulfide (GSSG) and various conjugates with electrophilic compounds, which are crucial for detoxification processes .
Scientific Research Applications
Antioxidant Defense and Cellular Protection
Glutathione is one of the most potent endogenous antioxidants, crucial for protecting cells against oxidative stress and reactive oxygen species. It plays a vital role in detoxifying harmful substances and maintaining cellular health. Research indicates that glutathione levels are often depleted in various diseases such as cancer and neurodegenerative disorders, making it a target for therapeutic interventions aimed at restoring its levels to enhance cellular protection .
Cancer Therapy
In cancer research, glutathione has been shown to have dual roles. On one hand, it protects normal cells from oxidative damage; on the other hand, elevated levels in cancer cells can confer resistance to chemotherapy by detoxifying chemotherapeutic agents . Strategies aimed at depleting glutathione in cancer cells are being explored to enhance the efficacy of ROS-based therapies .
Neurodegenerative Diseases
The role of glutathione in neuroprotection is significant due to its ability to mitigate oxidative stress-related damage in neurons. Studies have suggested that enhancing glutathione levels could be beneficial in treating conditions such as Parkinson's disease and Alzheimer's disease .
Skin Lightening and Anti-Aging
Glutathione has gained popularity in dermatology for its skin-lightening properties due to its ability to inhibit melanin production. A study analyzing the usage patterns among dermatologists found that over half routinely prescribe glutathione for skin lightening, typically administered orally or topically . The most common dosage reported was 250 mg twice daily for oral administration .
Safety and Efficacy Concerns
Despite its widespread use, there are concerns regarding the long-term safety of glutathione therapy. Dermatologists reported insufficient data on safety profiles and potential side effects, highlighting the need for further research to standardize treatment protocols .
Food Science Applications
Glutathione's antioxidant properties extend into the food industry where it is utilized to enhance food preservation and improve nutritional profiles. It acts as a natural preservative by preventing oxidative degradation of food products . Research into plant-derived sources of glutathione has emphasized its potential as a biomarker for oxidative stress-related diseases and its application in improving food quality .
Industrial Applications
In industrial settings, glutathione (1S, 2R)-Isomer is used as a reducing agent in various chemical reactions. Its role extends to pharmaceuticals where it is employed in drug formulation due to its antioxidant properties . Additionally, it serves as an important substrate for enzymatic reactions facilitated by glutathione S-transferases, which are crucial for detoxifying xenobiotics .
Summary of Research Findings
Mechanism of Action
Glutathione exerts its effects through several mechanisms. It participates in leukotriene synthesis and acts as a cofactor for glutathione peroxidase, reducing peroxides and protecting cells from oxidative damage. It also plays a role in detoxification by conjugating with lipophilic toxins, making them more soluble for excretion . The molecular targets include reactive oxygen species and various enzymes involved in redox regulation .
Comparison with Similar Compounds
Glutathione (1S, 2S)-Isomer
- CAS No.: Unspecified in evidence (product ID: 81398) .
- Molecular Weight : 307.33 g/mol (identical to (1S, 2R)-Isomer) .
- Research by Mannervik (1969) highlighted that sulfenyl derivatives of glutathione exhibit varying enzymatic reactivities based on stereochemistry, suggesting similar isomer-dependent trends .
Glutathione (1R, 2R)-Isomer Trifluoroacetate
- CAS No.: Unspecified, but molecular weight includes trifluoroacetate (114.02 g/mol), yielding a total weight of 421.35 g/mol .
- Key Differences : The trifluoroacetate salt form enhances solubility in organic solvents compared to the free (1S, 2R)-Isomer. This derivative is primarily used in synthetic chemistry for purification, whereas the (1S, 2R)-Isomer is studied in its native form for biological applications .
Glutathione Disulfide (GSSG)
- CAS No.: 70-18-8 (reduced form) vs. 274260-05-8 ((1S, 2R)-Isomer) .
- Molecular Weight: GSSG (oxidized) has a molecular weight of 612.63 g/mol, double that of the monomeric (1S, 2R)-Isomer, as it comprises two glutathione molecules linked via a disulfide bond .
- Eriksson (1966) demonstrated that mixed disulfides, including glutathione isomers, exhibit differential reduction rates by glutathione reductase, implying functional divergence .
Data Table: Structural and Functional Comparison
| Compound | CAS No. | Molecular Weight (g/mol) | Stereochemistry | Key Applications |
|---|---|---|---|---|
| Glutathione (1S, 2R)-Isomer | 274260-05-8 | 307.33 | 1S, 2R | Enzymatic studies, reference standard |
| Glutathione (1S, 2S)-Isomer | - | 307.33 | 1S, 2S | Comparative redox research |
| Glutathione (1R, 2R)-Trifluoroacetate | - | 421.35 | 1R, 2R (+ salt) | Synthetic chemistry, purification |
| GSSG (Oxidized Glutathione) | 70-18-8 | 612.63 | Dimeric disulfide | Redox regulation, biomarker |
Research Findings and Implications
- Enzymatic Specificity : The (1S, 2R)-Isomer’s configuration may hinder or enhance binding to GSTs compared to (1S, 2S) or (1R, 2R) isomers. Mannervik’s work on sulfenyl derivatives suggests that stereochemistry directly influences catalytic efficiency .
- Analytical Utility : The isomer is used as a reference material in HPLC and mass spectrometry to distinguish between glutathione derivatives in complex biological matrices .
- Redox Dynamics: Unlike GSSG, which is a stable redox buffer, the (1S, 2R)-Isomer may participate in transient disulfide exchange reactions due to its monomeric structure .
Biological Activity
Glutathione (GSH) is a tripeptide composed of glutamate, cysteine, and glycine, playing a crucial role in cellular processes through its antioxidant properties. The (1S, 2R)-isomer of glutathione is one of the stereoisomers that can exhibit distinct biological activities compared to its other forms. This article delves into the biological activity of the (1S, 2R)-isomer, exploring its mechanisms, effects on various biological systems, and implications for health and disease.
Chemical Structure and Properties
Glutathione exists primarily in two forms: reduced (GSH) and oxidized (GSSG). The (1S, 2R)-isomer is characterized by specific stereochemistry that influences its reactivity and interaction with cellular components.
| Isomer | Configuration | Biological Activity |
|---|---|---|
| GSH | 1S, 2R | Antioxidant, detoxification |
| GSSG | N/A | Oxidative stress marker |
The biological activity of the (1S, 2R)-isomer can be attributed to several mechanisms:
- Antioxidant Defense : GSH acts as a primary antioxidant by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The thiol group in cysteine allows GSH to donate electrons, thus reducing oxidative stress in cells .
- Detoxification : It conjugates with various xenobiotics and endogenous compounds through glutathione S-transferases (GSTs), facilitating their excretion from the body .
- Regulation of Cellular Functions : GSH is involved in cell signaling pathways, particularly those related to apoptosis and cell proliferation. It modulates the activity of transcription factors that respond to oxidative stress .
Case Studies and Research Findings
Recent studies have highlighted the significance of glutathione levels in various health conditions:
- Cancer Research : A study involving patients with high-grade non-muscle-invasive bladder cancer showed that lower levels of reduced glutathione correlated with tumor recurrence and progression. Specifically, blood levels of GSH were significantly lower in patients compared to healthy controls (3).
- Oxidative Stress : Research indicates that the (1S, 2R)-isomer plays a vital role in maintaining redox balance during oxidative stress conditions. It has been shown to enhance the activity of antioxidant enzymes while reducing markers of oxidative damage .
Biological Activity Comparison
The following table summarizes the comparative biological activities between different forms of glutathione:
| Activity | GSH (1S, 2R) | GSSG | Other Isomers |
|---|---|---|---|
| Antioxidant Capacity | High | Low | Variable |
| Detoxification Ability | High | Low | Variable |
| Role in Apoptosis | Yes | No | Yes |
| Interaction with Enzymes | Yes | Limited | Yes |
Q & A
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying the isomer’s biological roles?
- Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate models. For mechanistic studies, prioritize 3D cell cultures (spheroids) with hypoxia mimetics. For translational relevance, use transgenic animal models (e.g., Gclm knockout mice) to isolate isomer-specific effects. Justify ethical approvals and sample sizes via power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
